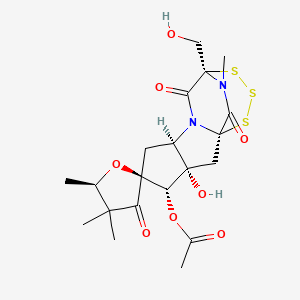
sirodesmin J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sirodesmin J is a natural product found in Leptosphaeria maculans with data available.
科学的研究の応用
Biosynthesis and Gene Clustering
Sirodesmin PL, produced by the fungus Leptosphaeria maculans, is a phytotoxin associated with blackleg disease in canola. A cluster of genes responsible for sirodesmin biosynthesis has been identified, including a key gene encoding a non-ribosomal peptide synthetase essential for its production. All genes in the cluster are co-regulated with sirodesmin PL production. This cluster is also present in other fungi like Aspergillus fumigatus, responsible for producing gliotoxin, indicating a broader relevance of this gene cluster in the production of similar toxins (Gardiner et al., 2004).
Role in Pathogenicity
Sirodesmin PL's role in the pathogenicity of L. maculans was demonstrated by the reduced effectiveness of a sirodesmin-deficient mutant in colonizing plant stems. The study suggests that sirodesmin PL acts as a virulence factor in stem infections, with its biosynthesis intricately linked to the fungus's pathogenicity process (Elliott et al., 2007).
Regulation of Production
Research has shown that the production of sirodesmin PL is regulated by the cross-pathway control system in L. maculans. This regulation either directly or indirectly influences the pathway-specific transcription factor, demonstrating complex regulatory mechanisms behind sirodesmin biosynthesis (Elliott et al., 2011).
Impact on Agricultural Research
Studies on sirodesmin PL's effects on different Brassica accessions have provided insights into the correlation between resistance to P. lingam (blackleg disease) and insensitivity to sirodesmin PL. This research is crucial for developing disease-resistant plant varieties and understanding plant-pathogen interactions (Sjödin & Glimelius, 2004).
Comparative Analysis of Toxin Production
Comparative analysis of sirodesmin PL production among different fungal isolates has helped in understanding the diversity and chemical nature of phytotoxins. This is essential for studying the pathogenicity mechanisms of phytopathogenic fungi and developing strategies for disease management (Mitrović et al., 2012).
Enzymatic Processes in Biosynthesis
The enzyme SirD, identified in the gene cluster for sirodesmin PL biosynthesis, catalyzes the first pathway-specific step in its synthesis. Understanding this enzyme's role and mechanism provides deeper insights into the biosynthesis process of sirodesmin PL, highlighting potential targets for controlling toxin production (Kremer & Li, 2010).
Molecular Interactions with Host Plants
Research has investigated the interaction of sirodesmin PL with cruciferous and cereal species, revealing insights into how different plant species metabolize and respond to this toxin. This has implications for understanding plant defense mechanisms and developing crop varieties with enhanced resistance to fungal pathogens (Pedras & Khallaf, 2012).
特性
分子式 |
C20H26N2O8S3 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S3/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-33-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |
InChIキー |
YORDWFCXQCUPHI-OQIMMBKLSA-N |
異性体SMILES |
C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C |
正規SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)O)(C)C |
同義語 |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)

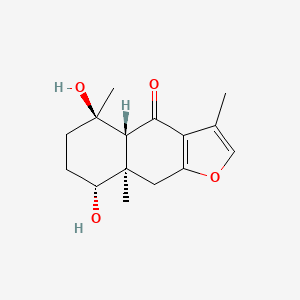
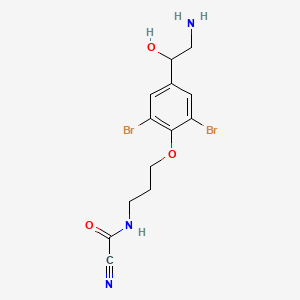


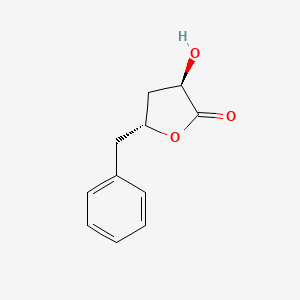

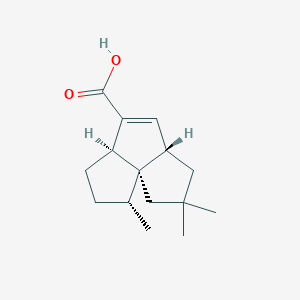
![(4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1254236.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1254239.png)
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)